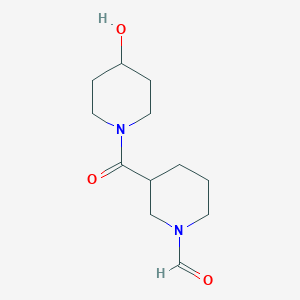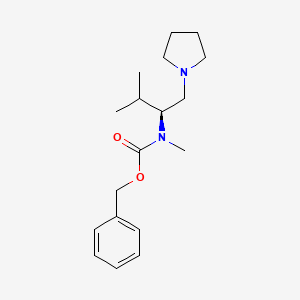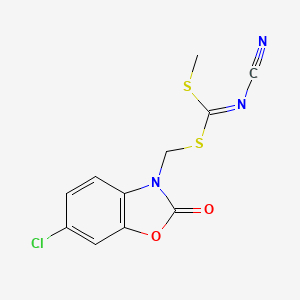
N-(6-ethyl-4-methylquinazolin-2-yl)guanidine
Descripción general
Descripción
“N-(6-ethyl-4-methylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C12H15N5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “N-(6-ethyl-4-methylquinazolin-2-yl)guanidine” is 229.28 . The exact molecular structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Adrenergic Blocking Effects : Compounds including N-substituted 3,4-dihydroquinazolines, which can be considered rigid analogues of phenylguanidines, were synthesized for their biological activities. These compounds have shown to decrease blood pressure and antagonize the pressor response to norepinephrine in anesthetized rats, suggesting potential applications in cardiovascular research (Grosso et al., 1980).
Gastric Acid Secretion : The effects of 2-guanidine-4-methylquinazoline on gastric acid secretion in rats were investigated, demonstrating its potential antisecretory effect when the biguanide group is associated with a lipophilic structure. This suggests possible applications in gastrointestinal disorders (Pinelli et al., 1996).
Anti-inflammatory Properties : N,N',N''-Trisubstituted guanidines, including compounds with a thiazolylguanidine moiety linked to the 2-methylquinoline ring, exhibited anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory agents (Rachlin et al., 1980).
Mechanisms of Action and Modulation
GABA-A ρ1 Receptor Modulation : Studies on amiloride and 2-guanidine-4-methylquinazoline (GMQ) have revealed their modulatory effects on the GABA-A ρ1 receptor. These findings highlight the potential of guanidine compounds in modulating neurotransmitter receptors, which could be beneficial in neurological disorders (Snell & Gonzales, 2015).
Ionic Currents Modulation : The regulatory actions of GMQ on ionic currents in pituitary GH3 cells and in olfactory sensory neurons were investigated. This demonstrates the compound's potential impact on ion channels, suggesting applications in the study of sensory perception and nociception (So et al., 2018).
Chemical Warfare Agent Decontamination
- Detoxification of Chemical Warfare Agents : A novel guanidine-functionalized polymer, poly[2-(3-butenyl)-2-oxazoline] (PBuOxz), co-electrospun with Nylon-6,6, showed potential for the decontamination of chemical warfare agents. This innovative application underscores the importance of guanidine compounds in developing protective materials (Ying et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(6-ethyl-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-3-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKQEBQJJQTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethyl-4-methylquinazolin-2-yl)guanidine | |
CAS RN |
5361-25-1 | |
| Record name | N-(6-Ethyl-4-methyl-2-quinazolinyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5361-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620651.png)




![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)

![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)

